REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])([CH3:12])[C:9](O)=[O:10])[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].B(F)(F)F.[OH-].[Na+]>C1COCC1.CCOC(C)=O.CO>[C:17]([O:16][C:14](=[O:15])[NH:13][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)([CH3:12])[CH2:9][OH:10])([CH3:18])([CH3:19])[CH3:20].[NH2:13][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)([CH3:12])[CH2:9][OH:10] |f:1.2,4.5|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-(6-bromo-pyridin-2-yl)-2-tert-butoxycarbonylamino-propionic acid
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Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(C(=O)O)(C)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 17 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(11.39 ml, 12.75 g, 90.0 mmol) was added dropwise over a period of 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
In order to react
|
Type
|
ADDITION
|
Details
|
(3.3 ml, 26.43 mmol) was added at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at rt for another 23 h
|
Duration
|
23 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 80° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a white foam which
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC(CO)(C)C1=NC(=CC=C1)Br)=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(C)C1=NC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |